1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with a molecular formula of C9H15N3. This compound belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications .
Scientific Research Applications
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and induce changes that affect the cell cycle and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it may impact pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
It is known that the compound has a molecular weight of 16524 , which may influence its bioavailability.
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may have effects on cell cycle regulation and cell volume regulation .
Action Environment
It is known that the compound has reasonable stability in aqueous buffer, with a half-life exceeding 1 hour .
Biochemical Analysis
Biochemical Properties
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to inhibit the growth of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of matrix metalloproteinase-13 (MMP-13), an enzyme involved in tissue remodeling and repair .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, it can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life exceeding one hour in aqueous buffer solutions . Long-term studies have shown that it can maintain its inhibitory effects on enzymes like COX-2 and MMP-13 over extended periods . Its stability and activity may decrease over time due to degradation and other factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylhydrazine with cyclohexanone, followed by cyclization and subsequent amination .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and amination steps .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Comparison with Similar Compounds
- 1,5,6,7-tetrahydro-4H-indazol-4-one
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 3-bromo-4,5,6,7-tetrahydro-1H-indazole
Uniqueness: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific ethyl substitution at the nitrogen atom, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydroindazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCMZRDJPSROCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.